molecular formula C9H11NO4 B3037900 2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid CAS No. 66313-26-6

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid

Cat. No.: B3037900
CAS No.: 66313-26-6
M. Wt: 197.19 g/mol
InChI Key: FCZMQGDHKBXRTR-UHFFFAOYSA-N
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Description

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid typically involves the reaction of 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine form.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its dihydropyridine structure allows it to interact with calcium channels, potentially influencing calcium ion transport and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid is unique due to its specific structure, which combines the dihydropyridine core with an acetic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1,6-dimethyl-4-oxopyridin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-3-7(11)8(4-10(6)2)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZMQGDHKBXRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 40% aqueous methylamine (9.0 ml) and water (9.0 ml) was added 2-(4-oxo-6-methyl-4H-pyran-3-yloxy)acetic acid (6.0 g) in small portions at room temperature. The mixture was stirred at the same temperature for 3 hours and concentrated. To the residue was added water (5 ml) and the mixture was adjusted to pH 3. The resulting precipitates were collected and washed with water to give crystals of 2-(1,6-dimethyl-4-oxo-1,4-dihydropyridin-3-yloxy)acetic acid (1.53 g), mp 240° to 242° C. The filtrate and the washings were combined together and adsorbed on Amberlite IRA-400 (Tradename, prepared by Rohm and Haas Co.) and eluted with water and then 0.3 N hydrochloric acid. The hydrochloric acid fraction was concentrated and dried to give crystals (3.7 g) of 2-(1,6-dimethyl-4-oxo-1,4-dihydropyridin-3-yloxy)acetic acid hyrochloride. The hydrochloride was dissolved in a small amount of water and the solution was adjusted to pH 3. The resulting crystals were collected by filtration and washed with water to give an additional amount of the same product (2.2 g) as obtained above.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid
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2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid
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2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid
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2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid
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2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid
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2-((1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetic acid

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